2,6-Dimethoxy-N-[3-(2-methylhexan-2-yl)-1,2-oxazol-5-yl]benzamide
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Overview
Description
2,6-Dimethoxy-N-[3-(2-methylhexan-2-yl)-1,2-oxazol-5-yl]benzamide is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its distinct chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-N-[3-(2-methylhexan-2-yl)-1,2-oxazol-5-yl]benzamide typically involves the reaction of 2,6-dimethoxybenzoic acid with 3-(2-methylhexan-2-yl)-1,2-oxazol-5-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of automated reactors and continuous flow systems to optimize reaction conditions and improve yield. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-N-[3-(2-methylhexan-2-yl)-1,2-oxazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2,6-Dimethoxy-N-[3-(2-methylhexan-2-yl)-1,2-oxazol-5-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dimethoxy-N-[3-(2-methylhexan-2-yl)-1,2-oxazol-5-yl]benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxybenzamide: Shares the benzamide core but lacks the oxazole ring and the alkyl side chain.
N-(2-Methylhexan-2-yl)benzamide: Similar alkyl side chain but lacks the methoxy groups and the oxazole ring.
3-(2-Methylhexan-2-yl)-1,2-oxazol-5-yl]benzamide: Contains the oxazole ring but lacks the methoxy groups.
Uniqueness
2,6-Dimethoxy-N-[3-(2-methylhexan-2-yl)-1,2-oxazol-5-yl]benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
82558-59-6 |
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Molecular Formula |
C19H26N2O4 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2,6-dimethoxy-N-[3-(2-methylhexan-2-yl)-1,2-oxazol-5-yl]benzamide |
InChI |
InChI=1S/C19H26N2O4/c1-6-7-11-19(2,3)15-12-16(25-21-15)20-18(22)17-13(23-4)9-8-10-14(17)24-5/h8-10,12H,6-7,11H2,1-5H3,(H,20,22) |
InChI Key |
NBDIHKBASFOAAS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(C)C1=NOC(=C1)NC(=O)C2=C(C=CC=C2OC)OC |
Origin of Product |
United States |
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